5-(4-Cyanophenyl)nicotinamide
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Overview
Description
5-(4-Cyanophenyl)nicotinamide is a derivative of nicotinamide, which is an amide form of nicotinic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Cyanophenyl)nicotinamide typically involves the reaction of 4-cyanobenzoyl chloride with nicotinamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using recrystallization techniques .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification methods to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-(4-Cyanophenyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 5-(4-Carboxyphenyl)nicotinamide.
Reduction: 5-(4-Aminophenyl)nicotinamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-(4-Cyanophenyl)nicotinamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Cyanophenyl)nicotinamide is primarily related to its role as a nicotinamide derivative. It can influence NAD-dependent enzymes and pathways, thereby affecting cellular metabolism and energy production. The compound may also exhibit antimicrobial activity by disrupting microbial cell walls or interfering with essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-chlorophenyl)nicotinamide
- 2-Chloro-N-(3-chlorophenyl)nicotinamide
- 2-Chloro-N-(4-chlorophenyl)nicotinamide
- N-(2-bromophenyl)-2-chloronicotinamide
Uniqueness
5-(4-Cyanophenyl)nicotinamide is unique due to the presence of the cyanophenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its efficacy in various applications .
Properties
CAS No. |
1346691-59-5 |
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Molecular Formula |
C13H9N3O |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
5-(4-cyanophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H9N3O/c14-6-9-1-3-10(4-2-9)11-5-12(13(15)17)8-16-7-11/h1-5,7-8H,(H2,15,17) |
InChI Key |
WFDOSEAIYVEIEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=CN=C2)C(=O)N |
Origin of Product |
United States |
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